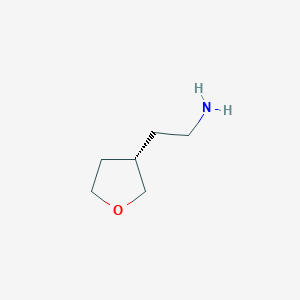
(s)-2-(Tetrahydrofuran-3-yl)ethyl amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3S)-2-(Tetrahydrofuran-3-yl)ethan-1-amine is an organic compound with the molecular formula C6H13NO It is a derivative of tetrahydrofuran, a five-membered ring containing four carbon atoms and one oxygen atom The compound features an amine group attached to the ethane chain, which is connected to the tetrahydrofuran ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (3S)-2-(Tetrahydrofuran-3-yl)ethan-1-amine typically involves the following steps:
Starting Material: The synthesis begins with tetrahydrofuran, which is commercially available.
Functionalization: The tetrahydrofuran ring is functionalized to introduce the ethane chain. This can be achieved through various methods, including alkylation or acylation reactions.
Amine Introduction: The final step involves introducing the amine group to the ethane chain. This can be done through reductive amination or other suitable methods.
Industrial Production Methods
In an industrial setting, the production of (3S)-2-(Tetrahydrofuran-3-yl)ethan-1-amine may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process may include:
Catalysts: Use of specific catalysts to enhance reaction rates.
Temperature and Pressure Control: Maintaining optimal temperature and pressure conditions to favor the desired reactions.
Purification: Employing techniques such as distillation, crystallization, or chromatography to purify the final product.
化学反応の分析
Types of Reactions
(3S)-2-(Tetrahydrofuran-3-yl)ethan-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into more reduced forms, such as alcohols or hydrocarbons.
Substitution: The amine group can participate in substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reducing Agents: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution Reagents: Halogenating agents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example:
Oxidation: May yield oxides or ketones.
Reduction: Can produce alcohols or alkanes.
Substitution: Results in the formation of halogenated derivatives or other substituted compounds.
科学的研究の応用
(3S)-2-(Tetrahydrofuran-3-yl)ethan-1-amine has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential role in biological systems, including enzyme interactions and metabolic pathways.
Medicine: Explored for its potential therapeutic properties, such as acting as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of (3S)-2-(Tetrahydrofuran-3-yl)ethan-1-amine involves its interaction with specific molecular targets. The amine group can form hydrogen bonds and electrostatic interactions with various biomolecules, influencing their activity. The tetrahydrofuran ring provides structural stability and can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to various biological effects.
類似化合物との比較
Similar Compounds
(3R)-2-(Tetrahydrofuran-3-yl)ethan-1-amine: The enantiomer of the compound, differing in the spatial arrangement of atoms.
Tetrahydrofuran-2-ylmethanamine: A similar compound with the amine group attached to a different position on the tetrahydrofuran ring.
2-(Tetrahydrofuran-3-yl)ethanol: A related compound where the amine group is replaced by a hydroxyl group.
Uniqueness
(3S)-2-(Tetrahydrofuran-3-yl)ethan-1-amine is unique due to its specific stereochemistry and functional groups, which confer distinct chemical and biological properties
特性
分子式 |
C6H13NO |
|---|---|
分子量 |
115.17 g/mol |
IUPAC名 |
2-[(3S)-oxolan-3-yl]ethanamine |
InChI |
InChI=1S/C6H13NO/c7-3-1-6-2-4-8-5-6/h6H,1-5,7H2/t6-/m0/s1 |
InChIキー |
CNWVPUYTZPMEDA-LURJTMIESA-N |
異性体SMILES |
C1COC[C@H]1CCN |
正規SMILES |
C1COCC1CCN |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![1-(Benzo[d][1,3]dioxol-5-ylmethyl)piperidine-2,4-dione](/img/structure/B14049860.png)








